molecular formula C15H15Cl2N3O B279658 N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B279658
M. Wt: 324.2 g/mol
InChI Key: TWLYZWMCQZGWOM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the blood, indicating its anti-inflammatory properties. Additionally, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), indicating its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to cause liver and kidney damage at high doses, indicating the need for caution when using this compound in lab experiments.

Future Directions

There are several future directions for research on N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide. One potential direction is the development of more potent and selective COX inhibitors based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its potent anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. However, caution needs to be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide involves the reaction of 3,4-dichlorobenzylamine with 1-ethyl-1H-pyrazole-4-carboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride and triethylamine to yield this compound.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and rheumatism.

Properties

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H15Cl2N3O/c1-2-20-10-12(9-19-20)4-6-15(21)18-8-11-3-5-13(16)14(17)7-11/h3-7,9-10H,2,8H2,1H3,(H,18,21)/b6-4+

InChI Key

TWLYZWMCQZGWOM-GQCTYLIASA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl

SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.